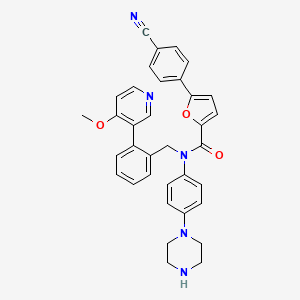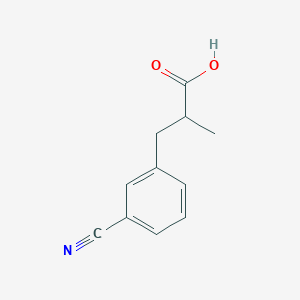
3-(3-Cyanophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C11H11NO2 It features a cyanophenyl group attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenyl)-2-methylpropanoic acid typically involves the reaction of 3-cyanobenzaldehyde with a suitable reagent to introduce the methylpropanoic acid group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(3-Cyanophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Cyanophenyl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The cyanophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylacetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group.
3-Cyanophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
3-Cyanophenyltrifluoroborate: Features a trifluoroborate group.
Uniqueness
3-(3-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which can confer distinct reactivity and selectivity in chemical reactions. Its structure allows for diverse applications in synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-cyanophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)5-9-3-2-4-10(6-9)7-12/h2-4,6,8H,5H2,1H3,(H,13,14) |
InChI Key |
LBBQVMHQKGWIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


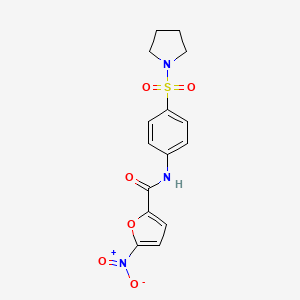
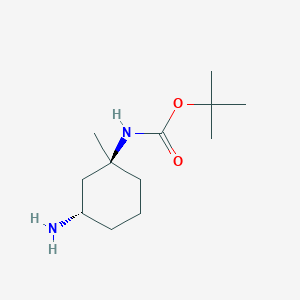


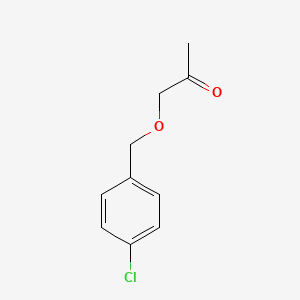
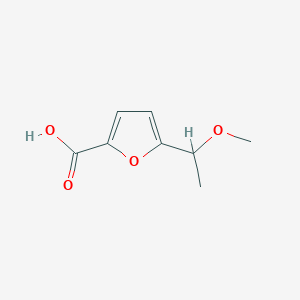
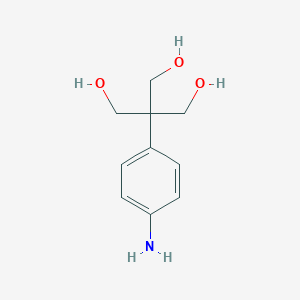
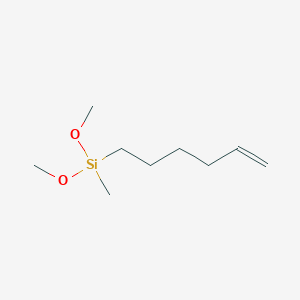
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
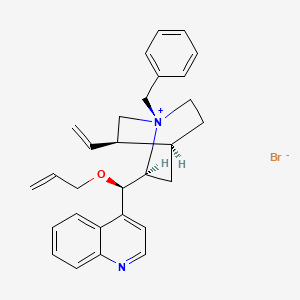
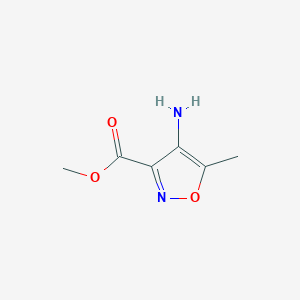
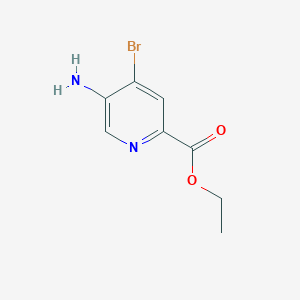
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
